molecular formula C17H25BFNO3 B6330927 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-24-6

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B6330927
CAS No.: 2096340-24-6
M. Wt: 321.2 g/mol
InChI Key: WQSGKNHMADGUBH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the compound, which is a formally nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway, which is a method for forming carbon-carbon bonds . This pathway is crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .

Pharmacokinetics

It’s known that boronic acids and their esters, including pinacol boronic esters, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds . The compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

2-Fluoro-5-(morpholinomethyl)phenylboronic acid+Pinacol2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester\text{2-Fluoro-5-(morpholinomethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-5-(morpholinomethyl)phenylboronic acid+Pinacol→2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Acids/Bases: Employed in hydrolysis reactions.

    Oxidizing Agents: Utilized in oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

    Boronic Acids: Resulting from hydrolysis or oxidation reactions.

Scientific Research Applications

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both fluorine and morpholinomethyl groups, which can influence its reactivity and selectivity in chemical reactions. The morpholinomethyl group can enhance solubility and stability, while the fluorine atom can affect the electronic properties of the compound.

Properties

IUPAC Name

4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGKNHMADGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124653
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-24-6
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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